molecular formula C9H20ClNO2S B13567541 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride

Cat. No.: B13567541
M. Wt: 241.78 g/mol
InChI Key: MNVDCVZUYUCGQP-UHFFFAOYSA-N
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Description

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is an organic compound known for its unique structure and properties. It is classified as a diamine and is typically found as a colorless, oily liquid. This compound is often used as an intermediate in the synthesis of various organic compounds, including oxidizing agents used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of oxidizing agents and other organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of light stabilizers and antioxidants for polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable radicals, which makes it useful in oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the amino group.

    1,2,2,6,6-Pentamethylpiperidine: Another structurally similar compound with an additional methyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of an amino group.

Uniqueness

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable radicals and act as a nucleophile makes it particularly valuable in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H20ClNO2S

Molecular Weight

241.78 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1,1-dioxothian-4-amine;hydrochloride

InChI

InChI=1S/C9H19NO2S.ClH/c1-8(2)5-7(10)6-9(3,4)13(8,11)12;/h7H,5-6,10H2,1-4H3;1H

InChI Key

MNVDCVZUYUCGQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(S1(=O)=O)(C)C)N)C.Cl

Origin of Product

United States

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